molecular formula C3H4Cl4 B089638 1,1,1,3-Tetrachloropropane CAS No. 1070-78-6

1,1,1,3-Tetrachloropropane

Cat. No.: B089638
CAS No.: 1070-78-6
M. Wt: 181.9 g/mol
InChI Key: UTACNSITJSJFHA-UHFFFAOYSA-N
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Description

1,1,1,3-Tetrachloropropane, also known as this compound, is a useful research compound. Its molecular formula is C3H4Cl4 and its molecular weight is 181.9 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrocarbons - Hydrocarbons, Acyclic - Alkanes - Supplementary Records. The United Nations designated GHS hazard class pictogram is Flammable;Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Conformational Analysis : The conformational state of 1,1,1,3-tetrachloropropane has been analyzed using the PMR method in various solvents. This research helps understand the molecule's behavior in different solvent environments (Énglin et al., 1973).

  • Chemical Reactions : It reacts with vinyl acetate and chloroprene under certain conditions, forming various adducts. Such reactions are significant for understanding and developing new synthetic pathways (Chukovskaya et al., 1972).

  • Radical Rearrangement Studies : The compound has been used to study unusual rearrangements of polychloroalkyl radicals, which is crucial for understanding reaction mechanisms in organic chemistry (Kuz’mina et al., 1976).

  • Dynamical Model Analysis : NQR data of this compound have been used for studying vibration and reorientation of molecules, contributing to the understanding of molecular dynamics in solid states (Danilov et al., 1979).

  • Synthesis Processes : It has been used in the synthesis of α,α,ω-trichloroalkenes, demonstrating its utility in creating new chemical compounds (Nesmeyanov & Semenov, 1959).

  • Kinetic Studies : The kinetics of the synthesis of this compound using tetrachloromethane and ethylene has been explored, providing insights into the reaction mechanisms and efficiencies (Xiaoqing, 2008).

  • Thermodynamic Studies : Its heat capacity, phase transitions, and thermodynamic functions have been measured, contributing to a deeper understanding of its physical properties (Kolesov et al., 1974).

  • NMR Spectroscopy : The compound has been analyzed using NMR spectroscopy to understand its molecular structure and dynamics (Énglin et al., 1973).

  • Toxicology Studies : Its inhalation toxicity has been evaluated in rats, contributing to the understanding of its potential health impacts (Kolesar et al., 1995).

Safety and Hazards

1,1,1,3-Tetrachloropropane is a flammable liquid and vapor. It is harmful if swallowed and causes skin and eye irritation . It is recommended to avoid breathing its mist, gas, or vapors and to avoid contact with skin and eyes . In case of contact, immediate medical attention is advised .

Properties

IUPAC Name

1,1,1,3-tetrachloropropane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H4Cl4/c4-2-1-3(5,6)7/h1-2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTACNSITJSJFHA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCl)C(Cl)(Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H4Cl4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8051546
Record name 1,1,1,3-Tetrachloropropane
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Molecular Weight

181.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Liquid
Record name Propane, 1,1,1,3-tetrachloro-
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CAS No.

1070-78-6
Record name 1,1,1,3-Tetrachloropropane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1070-78-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name 1,1,1,3-Tetrachloropropane
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Propane, 1,1,1,3-tetrachloro-
Source EPA Chemicals under the TSCA
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Record name 1,1,1,3-Tetrachloropropane
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Record name 1,1,1,3-tetrachloropropane
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Record name 1,1,1,3-TETRACHLOROPROPANE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the molecular formula and weight of 1,1,1,3-Tetrachloropropane?

A1: this compound has the molecular formula C3H4Cl4 and a molecular weight of 181.88 g/mol. []

Q2: Is there spectroscopic data available for this compound?

A2: Yes, studies have investigated the 13C NMR spectra of this compound and other polychlorinated compounds. This data helps identify specific chemical groups within complex mixtures. [] Additionally, PMR (Proton Magnetic Resonance) has been used to analyze the conformational isomerism of this compound. []

Q3: How is this compound synthesized?

A3: this compound can be synthesized through the telomerization reaction of tetrachloromethane (carbon tetrachloride) and ethylene. This reaction often utilizes catalysts like phosphate esters, powdered iron, or FeCl3. []

Q4: What are the common reactions involving this compound?

A4: this compound participates in various reactions, including:

  • Telomerization: It reacts with vinylidene chloride in the presence of coordination catalysts, yielding a mixture of telomers. Interestingly, a 1,5-hydrogen shift in the intermediate radical can lead to the formation of unexpected byproducts. []
  • Fluorination: Reacting this compound with anhydrous hydrogen fluoride over a chromium-based catalyst can yield 3,3,3-trifluoropropene-1. []
  • Dehydrochlorination: This reaction, often catalyzed by FeCl3, converts this compound into 1,1,3-trichloropropene and/or 3,3,3-trichloropropene. []

Q5: Can this compound be used as a starting material for other compounds?

A5: Yes, research indicates that this compound serves as a precursor in the synthesis of various compounds, including dl-cysteic acid, 3-sulfoacrylic acid, and the insecticide pyridalyl. [, ]

Q6: Does this compound have any catalytic applications?

A6: While not a catalyst itself, this compound is often involved in reactions initiated by catalysts. For example, metal carbonyls like Fe(CO)5 and Mo(CO)6 initiate its reaction with various unsaturated compounds, including olefins and acrylic monomers. [, , , , , , , ]

Q7: Has this compound been detected in environmental samples?

A7: Yes, studies have identified this compound in desalted crude oil, indicating its presence in the environment as a result of industrial processes. []

Q8: What analytical techniques are used to study this compound?

A8: Several analytical methods are employed, including:

  • Gas Chromatography (GC): Coupled with electron capture detection (ECD), GC is utilized for identifying and quantifying this compound, particularly in complex mixtures like crude oil. []
  • Nuclear Quadrupole Resonance (NQR): This technique provides insights into the crystal structure and dynamical properties of this compound. []

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